molecular formula C28H33F2N3 B1583039 Difluanazine CAS No. 5522-39-4

Difluanazine

Cat. No. B1583039
CAS RN: 5522-39-4
M. Wt: 449.6 g/mol
InChI Key: ITBCJAOQRBZXQE-UHFFFAOYSA-N
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Description

Difluanazine is a synthetic compound that is used in laboratory experiments for its various biochemical and physiological effects. It is a member of the difluanazinone family and is a white crystalline solid. Difluanazine has a wide range of applications in research and is a useful tool for scientists to study the effects of various compounds on biochemical and physiological processes.

Scientific Research Applications

Potentiometric Sensors

Difluanazine (specifically Trifluoperazine hydrochloride) has been used in the construction and evaluation of new potentiometric sensors. These sensors, incorporating ion-pair complexes of trifluoperazine cation with various electroactive materials, are suitable for determining trifluoperazine hydrochloride in pharmaceutical formulations. This application highlights its utility in enhancing analytical methods in pharmaceutical sciences (Hassan et al., 2009).

Inhibition of Cellulose Biosynthesis in Herbicides

Difluanazine derivatives, such as Indaziflam, are prominent in the agricultural sector as herbicides that inhibit cellulose biosynthesis. Indaziflam shows effective control of invasive winter annual grasses and can be utilized for restoring non-crop sites infested with these grasses. Its application is beneficial for managing invasive species and promoting biodiversity in affected ecosystems (Sebastian et al., 2017).

Antipsychotic and Therapeutic Applications

Trifluoperazine, a type of difluanazine, is widely used for treating schizophrenia or related psychoses. Its efficacy in global improvement and symptom management in schizophrenia patients has been studied extensively. It offers a cost-effective treatment option in psychiatry, particularly for high-potency antipsychotic requirements (Marques et al., 2004).

Cellular Interaction and Anticancer Potential

Some studies have explored the effects of trifluoperazine on cellular structures, particularly in cancer cells. It has been observed to suppress proliferation and induce apoptosis in cultured leukemic cells, suggesting a potential role in cancer therapy. Its selective cytotoxicity towards cancer cells without impacting the viability of normal cells is noteworthy (Zhelev et al., 2004).

Phototoxicity and Cellular Research

Research on trifluoperazine has also revealed its phototoxic effects on cellular structures, such as corneal endothelial cells. Studies have shown that exposure to ultraviolet light can induce toxic reactions in cells treated with trifluoperazine, offering insights into drug-induced phototoxicity and its implications (Hull et al., 1983).

properties

IUPAC Name

N-[2-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33F2N3/c29-25-12-8-23(9-13-25)28(24-10-14-26(30)15-11-24)7-4-17-32-19-21-33(22-20-32)18-16-31-27-5-2-1-3-6-27/h1-3,5-6,8-15,28,31H,4,7,16-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBCJAOQRBZXQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CCNC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10203727
Record name Difluanazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10203727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Difluanazine

CAS RN

5522-39-4
Record name Difluanazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005522394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Difluanazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10203727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIFLUANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G412821A8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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